4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
Description
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is a halogenated nitrobenzene derivative characterized by a nitro (-NO₂) group at position 1, a chloro (Cl) substituent at position 4, and a chloro(difluoro)methoxy (-O-CF₂Cl) group at position 2. This compound’s unique substitution pattern combines electron-withdrawing (nitro, chloro) and halogen-rich (Cl, F) groups, which influence its chemical reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFLDRGNSBILEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene can undergo several types of chemical reactions:
- Substitution Reactions : The chlorine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different products.
Reactivity Considerations
The reactivity of this compound is heavily influenced by the electron-withdrawing effects of the nitro and chloro(difluoro)methoxy groups. These groups facilitate nucleophilic aromatic substitution reactions.
of Physicochemical Properties
The table displays the properties of This compound .
| Property | Value |
|---|---|
| CAS No. | 1417566-69-8 |
| Molecular Formula | C7H3Cl2F2NO3 |
| Molecular Weight | 258 g/mol |
| IUPAC Name | 4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene |
| Standard InChI | InChI=1S/C7H3Cl2F2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
| Standard InChIKey | RMFLDRGNSBILEP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)Cl)N+[O-] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)Cl)N+[O-] |
| PubChem Compound ID | 71669416 |
Chemical Reactions Analysis
Substitution Reactions
The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (NAS) at positions ortho and para to itself. The chloro and chloro(difluoro)methoxy groups further influence reactivity through steric and electronic effects.
*The chloro(difluoro)methoxy group is replaced by methoxy under strong alkaline conditions due to steric strain.
Reduction Reactions
The nitro group undergoes selective reduction to an amine, enabling further functionalization.
Key Finding : Catalytic hydrogenation preserves the chloro(difluoro)methoxy group, while acidic Fe reduction leads to partial decomposition .
Oxidation Reactions
The nitro group remains stable under mild oxidation, but harsh conditions degrade the chloro(difluoro)methoxy substituent.
Coupling Reactions
The chlorine atom at position 4 participates in cross-coupling reactions, enabling structural diversification.
Mechanistic Insight : The chloro(difluoro)methoxy group does not interfere with coupling at position 4 due to its electron-withdrawing nature, which enhances oxidative addition kinetics.
Thermal Decomposition
Controlled thermolysis studies reveal stability limits:
-
Below 150°C : Stable in inert solvents (e.g., chlorobenzene) .
-
150–200°C : Cleavage of the chloro(difluoro)methoxy group, releasing COF₂ and HCl .
-
Above 200°C : Complete decomposition into chlorinated aromatic fragments and gaseous byproducts .
Photochemical Behavior
UV irradiation (254 nm) in acetonitrile induces:
Comparative Reactivity
A comparison with related compounds highlights key differences:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFNO
- Molecular Weight : 258.01 g/mol
- CAS Number : 1417566-69-8
The compound features a benzene ring with multiple functional groups, including chloro, difluoromethoxy, and nitro groups. These substituents significantly influence its reactivity and interaction with biological systems.
Organic Synthesis
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene serves as a versatile building block in organic synthesis. It is particularly valuable for:
- Pharmaceutical Development : The compound's unique structure allows it to be used as an intermediate in the synthesis of various pharmaceuticals. Its reactivity can be exploited to create new drug candidates with enhanced efficacy or reduced toxicity.
- Agrochemicals : The compound is involved in the production of herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for weed and pest control.
Research indicates that this compound exhibits notable biological activities:
- Antitumor Properties : Studies have shown that this compound can inhibit tumor growth through mechanisms that involve the modulation of enzyme activity and receptor interactions. For instance, it has been tested for its ability to affect pathways related to cancer cell proliferation.
- Biological Interactions : The electron-withdrawing nature of the nitro and chloro groups enhances its binding affinity to various biomolecules, making it a candidate for further investigation in drug design.
Industrial Applications
The compound is utilized in various industrial processes:
- Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals that require specific properties, such as stability under various conditions.
- Coatings and Materials : Its unique chemical characteristics make it suitable for use in coatings that need to withstand harsh environments.
Data Table: Comparison of Related Compounds
| Compound Name | Unique Features | Applications |
|---|---|---|
| 4-Chloro-2-fluoronitrobenzene | Contains a fluorine atom instead of difluoromethoxy | Used in herbicides |
| 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene | Features a bromine instead of chlorine | Investigated for biological activity |
| 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | Lacks the nitro group | Explored for catalytic properties |
Case Study 1: Antitumor Activity
A study conducted by researchers at a prominent university investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating potential as a chemotherapeutic agent.
Case Study 2: Synthesis of Agrochemicals
In an industrial setting, the compound was used as an intermediate in synthesizing a new class of herbicides. The synthesis route involved multiple steps including electrophilic aromatic substitution, leading to high yields and purity levels necessary for commercial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene involves its interaction with various molecular targets. The electron-withdrawing groups on the benzene ring make it highly reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
*Calculated based on standard atomic weights.
Key Observations:
- Halogenation Patterns : The target compound’s -O-CF₂Cl group () distinguishes it from analogues with simpler methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) substituents. The presence of both Cl and F in the methoxy group may enhance thermal stability and resistance to metabolic degradation .
Antimicrobial Activity:
- Fluoro- and chloro-substituted nitrobenzenes (e.g., compounds 14–20 in ) exhibit MIC values as low as 0.78–1.56 μg/mL against Staphylococcus strains. The target compound’s -O-CF₂Cl group may similarly enhance membrane penetration and target binding, though specific data are unavailable .
- Dichloro derivatives (e.g., compound 20 in ) show broad-spectrum activity, suggesting that the target compound’s dual Cl/F substitution could synergize for improved efficacy .
Iron Chelation and Electron Effects:
- Nitro and chloro groups (electron-withdrawing) reduce iron chelation activity (IC₅₀ = 32.99–55.68 μM) compared to electron-donating groups like methoxy (IC₅₀ = 30.69 μM) . The target compound’s nitro and chloro substituents may limit its utility in chelation therapies but enhance oxidative stress induction in pathogens .
Physical and Chemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ~278) is lighter than brominated analogues (e.g., 336.35 in ) but heavier than non-halogenated derivatives. Its lipophilicity (logP estimated >2.5) likely exceeds that of hydroxyl- or methoxy-substituted nitrobenzenes, favoring membrane permeability .
- Stability : The -O-CF₂Cl group is less prone to hydrolysis than trifluoromethoxy (-OCF₃) groups, as seen in compound 13 (), due to steric protection from the chloro substituent .
Biological Activity
4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is an organic compound characterized by its unique functional groups, which include chloro, difluoromethoxy, and nitro groups attached to a benzene ring. This compound exhibits notable biological activity, particularly in cancer research and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 223.56 g/mol. The presence of electron-withdrawing groups such as the nitro group significantly influences its chemical reactivity and potential applications in medicinal chemistry.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.56 g/mol |
| Functional Groups | Chloro, Difluoromethoxy, Nitro |
| Solubility | Varies based on solvent |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth through mechanisms involving hydrogenation reduction and modulation of enzyme activity. The compound's interactions with biological systems are primarily influenced by its functional groups, which can modulate enzyme activity and receptor function .
The mechanism of action involves the formation of reactive intermediates that interact with cellular components, influencing cellular processes. The nitro group can undergo bioreduction, leading to the formation of metabolites that may interact with DNA or proteins, potentially resulting in cytotoxic effects .
Case Studies
- In Vitro Studies : In cell line studies, this compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines. The IC50 values varied based on the specific cell type, indicating selective cytotoxicity .
- Animal Studies : In rodent models, administration of the compound resulted in significant tumor suppression compared to control groups. Histopathological examinations revealed reduced tumor incidence and size in treated animals .
Acute Toxicity
The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Long-term exposure studies indicate potential carcinogenic effects based on the development of vascular tumors in animal models .
Mutagenicity
While some studies suggest weak mutagenic activity in bacterial test systems, results in mammalian cell tests have shown inconsistent outcomes. The compound is suspected to exhibit genotoxic effects due to its ability to induce DNA damage .
Occupational Exposure
Workers exposed to this compound showed elevated levels of urinary metabolites indicative of exposure. Monitoring indicated significant health risks associated with long-term occupational handling of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | Different positioning of the fluoro group |
| 1-[Chloro(difluoro)methoxy]-4-fluorobenzene | Lacks the nitro group, affecting reactivity |
| 2-Fluoro-4-nitrobenzene | Lacks both chloro and difluoromethoxy groups |
This comparison highlights how variations in functional groups and their positions can significantly affect chemical properties and biological activities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene with high purity?
- Methodology : A two-step synthesis is often employed:
Chlorodifluoromethoxylation : React 2-chloro-1-nitrobenzene with chlorodifluoromethanol under basic conditions (e.g., KOH in DMF) at 60–80°C for 6–8 hours to introduce the chloro(difluoro)methoxy group.
Nitration : Perform regioselective nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the para position.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol yields >95% purity .
- Key Considerations : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to avoid positional isomer contamination.
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Analytical Workflow :
Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to assess decomposition thresholds (reported melting point: 114–116°C; decomposition starts at ~220°C) .
Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) at 25°C for 72 hours; analyze degradation products via HPLC-MS.
Photostability : Expose to UV light (254 nm) and monitor nitro group reduction using FTIR (disappearance of NO₂ stretch at 1520 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Case Study : Discrepancies in NOESY correlations (e.g., meta vs. para nitro positioning) may arise due to dynamic molecular effects.
- Resolution : Perform single-crystal X-ray diffraction (as in ) to unambiguously assign the nitro group’s position. For example, the dihedral angle between the nitro and chloro(difluoro)methoxy groups (typically 85–90°) confirms spatial orientation .
- Complementary Methods : DFT calculations (B3LYP/6-31G**) can predict optimized geometries and compare with experimental data .
Q. What strategies optimize the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insights :
- Activation : The electron-withdrawing nitro and chloro(difluoro)methoxy groups activate the benzene ring toward NAS.
- Experimental Design :
Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Analytical Validation : Track substituent effects via Hammett σ⁻ constants; the compound’s σ⁻ value (~1.2) predicts reactivity toward amines/thiols .
Q. How can computational modeling predict bioactivity or environmental fate?
- Approach :
QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict logBCF (bioconcentration factor). For this compound, logP ≈ 2.8 suggests moderate hydrophobicity and potential bioaccumulation .
Docking Studies : Simulate interactions with bacterial nitroreductases (e.g., NfsB) to assess nitro group reduction potential, a pathway linked to antimicrobial activity .
- Validation : Compare predictions with experimental MIC assays against Gram-positive pathogens (e.g., S. aureus).
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Root Cause Analysis :
- Impurity Sources : Residual chlorodifluoromethanol or incomplete nitration may lower yields.
- Resolution :
In-line FTIR : Monitor nitro group formation in real-time during synthesis.
DoE Optimization : Apply a Box-Behnken design to optimize temperature, stoichiometry, and reaction time .
- Case Example : Increasing HNO₃ concentration from 65% to 90% improved nitration efficiency by 22% in pilot-scale trials .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
